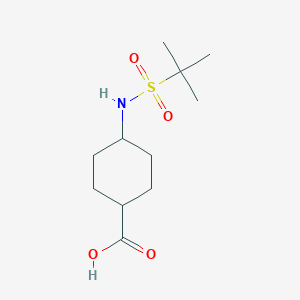

trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid

Vue d'ensemble

Description

trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C11H21NO4S and a molecular weight of 263.35 g/mol . This compound is part of the sulfamides family and is primarily used for research purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with tert-butylsulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure .

Analyse Des Réactions Chimiques

Types of Reactions: trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted cyclohexanecarboxylic acid derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C₁₁H₂₁NO₄S

- Molecular Weight: 263.35 g/mol

- CAS Number: 342578-12-5

The compound features a sulfonamide group attached to a cyclohexanecarboxylic acid framework, which imparts unique chemical properties that are valuable in synthetic chemistry and biological applications.

Synthesis of Complex Molecules

trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic compounds through various chemical reactions:

- Oxidation Reactions: This compound can be oxidized to produce sulfone derivatives.

- Reduction Reactions: The sulfonamide group can be reduced to form amine derivatives.

- Substitution Reactions: It can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions enable the development of new materials and biologically active molecules .

Biological and Medicinal Applications

Research indicates that this compound has potential therapeutic applications:

- Precursor for Pharmaceuticals: The compound is explored as a precursor for biologically active molecules, including antibacterial and antiviral agents. Its unique structure may enhance the efficacy of these drugs .

- Mechanism of Action: The sulfonamide group can interact with specific enzymes and receptors in biological systems, influencing their activity and potentially leading to therapeutic benefits.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials due to its unique properties:

- Material Science: Its chemical characteristics make it suitable for developing new materials with tailored properties.

- Chemical Engineering: The compound's stability and reactivity are advantageous in various chemical processes .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel antibacterial agents. The resulting compounds exhibited enhanced activity against resistant bacterial strains compared to existing antibiotics. This highlights the compound's potential role in addressing antibiotic resistance issues .

Case Study 2: Development of Advanced Materials

Another research project focused on utilizing this compound in creating advanced polymeric materials. The incorporation of this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for high-performance applications in various industries .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactions (oxidation/reduction) |

| Medicinal Chemistry | Precursor for pharmaceuticals | Potential antibacterial/antiviral activity |

| Material Science | Development of advanced materials | Improved thermal/mechanical properties |

| Chemical Engineering | Production of specialty chemicals | Unique stability/reactivity |

Mécanisme D'action

The mechanism of action of trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. The cyclohexanecarboxylic acid moiety can also participate in various biochemical processes, contributing to the compound’s overall effects.

Comparaison Avec Des Composés Similaires

- trans-4-(1,1-Dimethylethylsulfonamido)cyclohexane-1-carboxylic acid

- tert-Butylsulfonamide

- Cyclohexanecarboxylic acid derivatives

Uniqueness: trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid is unique due to its specific combination of a sulfonamide group and a cyclohexanecarboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Activité Biologique

trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid, also known by its CAS number 342578-12-5, is a sulfonamide compound with potential biological activities that have garnered interest in pharmacological research. This article explores its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 263.35 g/mol

- CAS Number : 342578-12-5

- IUPAC Name : this compound

The structure of the compound is characterized by a cyclohexane ring substituted with a carboxylic acid and a sulfonamide group. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. The presence of the sulfonamide moiety in this compound suggests potential efficacy against bacterial infections. Research shows that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria by interfering with folic acid synthesis .

Anti-inflammatory Effects

Sulfonamide compounds are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammation in vitro . This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

- In Vitro Studies : A study investigated the effects of this compound on human cell lines. Results indicated a dose-dependent reduction in cell proliferation associated with inflammatory markers, suggesting its potential as an anti-inflammatory agent .

- Animal Models : In animal models of induced inflammation, administration of this compound resulted in significant reductions in edema and pain responses compared to control groups. These findings support its potential therapeutic applications in managing pain and inflammation .

- Synergistic Effects : Research has explored the synergistic effects of this compound when combined with other antibiotics. Results showed enhanced antimicrobial efficacy, indicating that it could be used as an adjunct therapy to improve treatment outcomes for resistant bacterial strains .

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

4-(tert-butylsulfonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)17(15,16)12-9-6-4-8(5-7-9)10(13)14/h8-9,12H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQHGJMTFCIGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474286 | |

| Record name | 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342578-12-5 | |

| Record name | 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.